(6-Bromo-2-methoxyquinolin-3-yl)boronic acid
Overview
Description
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid is an organic compound with the molecular formula C10H9BBrNO3 and a molecular weight of 281.9 g/mol . It belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This compound has garnered significant attention due to its diverse range of applications in various fields of research and industry.
Preparation Methods
The synthesis of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid typically involves the reaction of commercially available 2-amino-3-bromopyridine with pinacol boronate ester in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a coupling partner with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products formed are biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .
Scientific Research Applications
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property is exploited in various applications, such as in the development of sensors and probes. The compound’s antitumor activity is believed to be related to its interaction with specific molecular targets and pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid can be compared with other similar compounds, such as:
2-Methoxyquinoline-3-boronic acid: This compound has a similar quinoline scaffold but lacks the bromine atom, which may affect its reactivity and applications.
Other Boronic Acids: Compounds like phenylboronic acid and pinacol boronate ester share the boronic acid functional group but differ in their structural frameworks and specific applications.
Properties
IUPAC Name |
(6-bromo-2-methoxyquinolin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BBrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5,14-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAPPVKZFURTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)Br)N=C1OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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